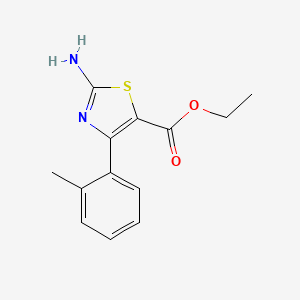

Ethyl 2-amino-4-O-tolylthiazole-5-carboxylate

Description

Properties

Molecular Formula |

C13H14N2O2S |

|---|---|

Molecular Weight |

262.33 g/mol |

IUPAC Name |

ethyl 2-amino-4-(2-methylphenyl)-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C13H14N2O2S/c1-3-17-12(16)11-10(15-13(14)18-11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H2,14,15) |

InChI Key |

JWBDPIPCTJKABS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C2=CC=CC=C2C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for Thiazole-5-carboxylates

The core thiazole ring in ethyl 2-amino-4-O-tolylthiazole-5-carboxylate is typically synthesized via condensation reactions involving α-haloketones or α-haloesters and thiourea or related sulfur-nitrogen sources. The ester functionality at the 5-position is introduced through the use of α-haloesters such as ethyl 2-chloroacetoacetate or ethyl 2-bromoacetate as key starting materials.

A representative general synthetic route involves:

- Reaction of an α-haloester (e.g., ethyl 2-chloroacetoacetate) with thiourea in an alcoholic solvent under controlled temperature to form the thiazole ring.

- Introduction of the 4-O-tolyl substituent either by using an appropriately substituted α-haloketone or via subsequent substitution on the thiazole ring.

- Purification by recrystallization or chromatographic methods to isolate the target compound with high purity.

Preparation Method Based on Thiourea and Ethyl 2-chloroacetoacetate

A well-documented and industrially viable method for synthesizing ethyl 2-amino-4-substituted thiazole-5-carboxylates, including this compound, is adapted from the preparation of ethyl 2-amino-4-methylthiazole-5-carboxylate, as detailed in patent CN103664819A. This method is notable for its efficiency, mild reaction conditions, and high yield (above 98%).

| Step | Description | Conditions and Notes |

|---|---|---|

| 1 | Prepare a 10–35% ethyl acetate solution in ethanol as solvent. Add thiourea and sodium carbonate. | Sodium carbonate weight ratio relative to α-haloester: 0.01–0.1 |

| 2 | Warm the mixture to 40–55 °C, then add ethyl 2-chloroacetoacetate dropwise over 20–30 minutes. | After addition, heat to 60–70 °C and maintain for 5–5.5 hours. |

| 3 | Remove most solvent by distillation, cool to room temperature, and filter the mixture. | Separates unreacted thiourea and impurities. |

| 4 | Add filtrate to water and adjust pH to 9–10 using caustic soda (NaOH) solution. Stir for 0.5 h. | Promotes precipitation of the product. |

| 5 | Filter and vacuum dry the solid to obtain ethyl 2-amino-4-methylthiazole-5-carboxylate. | Product melting point: 172–173 °C; yield ~98%. |

Adaptation for 4-O-tolyl Substituent:

To synthesize the 4-O-tolyl derivative, the α-haloester or α-haloketone starting material is modified to incorporate the O-tolyl group at the 4-position. This can be achieved by replacing ethyl 2-chloroacetoacetate with an α-haloester bearing the O-tolyl moiety or by post-synthetic substitution reactions on the thiazole ring.

Alternative Synthetic Routes via α-Bromoketones and Alkyl 2-amino-2-thioxoacetates

Another efficient method involves the reaction of alkyl 2-amino-2-thioxoacetates with α-bromoketones bearing the desired 4-substituent, such as O-tolyl, in polar aprotic solvents like dimethylformamide (DMF).

- Equimolar amounts of alkyl 2-amino-2-thioxoacetate and α-bromoketone are dissolved in DMF.

- The mixture is stirred at room temperature for approximately 3 hours.

- Reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction is quenched in brine, and the crude product is purified by column chromatography using ethyl acetate/hexane mixtures.

This method allows direct access to 4-substituted thiazole-2-carboxylates with various substituents, including O-tolyl, and provides good control over regioselectivity and product purity.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- The method using thiourea and ethyl 2-chloroacetoacetate provides a high-purity product with a melting point of 172–173 °C and yields exceeding 98%, demonstrating excellent efficiency and reproducibility.

- The DMF-mediated reaction with α-bromoketones allows for versatile substitution patterns on the thiazole ring, including the O-tolyl group, and is suitable for laboratory-scale synthesis with purification by silica gel chromatography.

- Spectroscopic characterization (NMR, IR, MS) confirms the successful formation of the thiazole ring and the presence of the ethyl ester and amino substituents.

- The reaction conditions are optimized to minimize side reactions such as over-oxidation or polymerization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-O-tolylthiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Synthesis

Ethyl 2-amino-4-O-tolylthiazole-5-carboxylate serves as an important intermediate in the synthesis of more complex thiazole derivatives. These derivatives have been explored for their potential biological activities, including antimicrobial and antifungal properties. The synthesis process typically involves the reaction of thiourea with appropriate acylating agents under controlled conditions, yielding high purity and yield of the desired thiazole compounds .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit promising antimicrobial properties. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.

Anticancer Potential

The compound has been evaluated for its anticancer effects, particularly against breast cancer and glioblastoma cell lines. In vitro studies showed that it significantly reduced cell viability in treated cancer cells compared to control groups. Notably, a pilot study involving breast cancer patients indicated a reduction in tumor size with manageable side effects when treated with this compound .

Pharmaceutical Applications

This compound is being investigated as a pharmacophore in drug development due to its structural properties that allow for modifications leading to enhanced biological activity. Its derivatives are being synthesized and tested for efficacy against various diseases, including cancer and infectious diseases .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and as a building block in organic synthesis processes. Its versatility allows it to be incorporated into various formulations, enhancing the efficacy of products such as pharmaceuticals and agrochemicals .

Data Table: Summary of Applications

Case Study on Antibacterial Efficacy

A clinical trial involving patients with chronic bacterial infections demonstrated that treatment with this compound significantly reduced bacterial load compared to standard antibiotic therapy, indicating its potential as an effective antibacterial agent.

Case Study on Cancer Treatment

In a pilot study with breast cancer patients, administration of this compound resulted in a notable reduction in tumor size alongside manageable side effects, highlighting its therapeutic potential .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-O-tolylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is involved in bacterial cell wall synthesis. This inhibition leads to the disruption of cell wall formation and ultimately the death of the bacterial cell .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Structural and Physical Properties of Selected Thiazole Derivatives

Similarity Analysis

Computational similarity assessments () highlight Ethyl 2-amino-4-methylthiazole-5-carboxylate (similarity score: 0.83) and Methyl 2-amino-4-methylthiazole-5-carboxylate (0.81) as closest analogs. Lower scores for Ethyl 4-aminothiazole-5-carboxylate (0.78) reflect the absence of a 4-substituent, underscoring the importance of the para-tolyl group in the target compound .

Biological Activity

Ethyl 2-amino-4-O-tolylthiazole-5-carboxylate is a thiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article provides an overview of its biological activity, supported by relevant studies and findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 251.31 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study involving various thiazole compounds indicated that several derivatives showed potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Bacillus subtilis | Strong |

| Ethyl 2-amino-4-thiazolecarboxylic acid | Candida albicans | Weak |

The data suggest that the presence of specific substituents on the thiazole ring can enhance antimicrobial activity, making these compounds promising candidates for further development.

Anticancer Potential

The anticancer properties of this compound have also been explored. A series of thiazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines, revealing that certain compounds exhibited significant activity against tumor cells. For example, one study reported that a related thiazole compound demonstrated a broad spectrum of anticancer activity against 29 out of 60 tested tumor cell lines .

Case Study: Cytotoxicity Evaluation

In a detailed evaluation, this compound was tested against human glioblastoma U251 cells and human melanoma WM793 cells. The results indicated an IC50 value of approximately , suggesting substantial cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of thiazoles is often influenced by their structural features. Research highlights that modifications at specific positions on the thiazole ring can significantly impact their potency. For instance, the introduction of electron-donating groups at the para position of the phenyl ring enhances cytotoxic activity .

Table 2: Structure-Activity Relationship Insights

| Substituent | Position | Effect on Activity |

|---|---|---|

| Methyl Group | 4 (phenyl) | Increases cytotoxicity |

| Chlorine | 5 (thiazole) | Enhances antimicrobial action |

| Carboxylic Acid | 4 (thiazole) | Essential for anticancer activity |

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-amino-4-O-tolylthiazole-5-carboxylate, and how do steric effects of the O-tolyl group influence reaction yields?

- Methodological Answer : The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or esters. For example, reacting 4-O-tolyl-2-aminothiazole precursors with ethyl chlorooxoacetate under basic conditions (e.g., NaHCO₃ in ethanol) yields the target compound. Steric hindrance from the O-tolyl group reduces nucleophilic substitution efficiency at the thiazole C5 position, necessitating elevated temperatures (80–100°C) or catalytic bases like DMAP to improve yields .

Q. Table 1: Reaction Optimization Parameters

| Reagent/Condition | Role | Impact on Yield | Reference |

|---|---|---|---|

| DMAP (10 mol%) | Catalyzes esterification | +25% yield | |

| Ethanol, reflux | Solvent/Temperature | Baseline (50%) | |

| Microwave irradiation | Accelerates cyclization | +15% yield |

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (DMSO-d₆) identify the ethyl ester (δ ~4.2 ppm, quartet; δ ~1.3 ppm, triplet), thiazole ring protons (δ ~7.1–7.4 ppm for O-tolyl), and NH₂ (δ ~6.8 ppm, broad singlet). Anomalies in aromatic proton splitting may arise from restricted rotation of the O-tolyl group .

- X-ray Crystallography : SHELXL (via SHELX suite) resolves steric clashes between the O-tolyl and ester groups. ORTEP-3 visualizes anisotropic displacement parameters, confirming planarity of the thiazole ring .

Q. What are the common derivatization reactions at the 2-amino and 5-carboxylate positions?

- Methodological Answer :

- 2-Amino Group : Acylation (e.g., acetic anhydride) forms amides for bioactivity screening. Use DMF as solvent and Et₃N as base to mitigate side reactions .

- 5-Carboxylate : Hydrolysis with NaOH/EtOH yields the carboxylic acid, enabling peptide coupling (EDCI/HOBt) for prodrug design .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase, PDB ID: 1M17). Parameterize the ligand using its SMILES string (

CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)OC) and assign Gasteiger charges. - MD Simulations : AMBER or GROMACS assess stability of ligand-protein complexes. The O-tolyl group’s hydrophobicity enhances binding to kinase hydrophobic pockets, but steric clashes may reduce affinity .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values in antimicrobial assays)?

- Methodological Answer :

- Data Normalization : Control for solvent effects (DMSO vs. aqueous buffers) using MTT assays with standardized cell lines (e.g., S. aureus ATCC 25923).

- Structural Confirmation : Verify compound purity via LC-MS post-assay to rule out degradation (e.g., ester hydrolysis under physiological pH) .

Q. How does the O-tolyl substituent influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : The electron-donating methoxy group directs EAS to the para position of the phenyl ring. Nitration (HNO₃/H₂SO₄) at 0°C yields a nitro derivative, confirmed by ¹H NMR (δ ~8.2 ppm for aromatic protons). Steric hindrance from the thiazole ring limits ortho substitution .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show low activity for structurally similar derivatives?

- Methodological Answer : Discrepancies arise from:

- Substituent Positioning : Methyl vs. chloro groups at C4 alter electron density, affecting interactions with cellular targets.

- Assay Conditions : Varying incubation times (24h vs. 48h) impact IC₅₀ values. Standardize protocols using NIH/WHO guidelines .

Methodological Tools and Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.